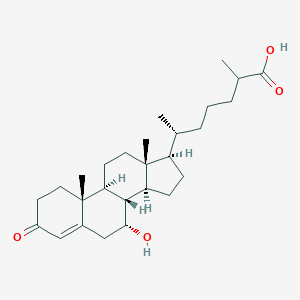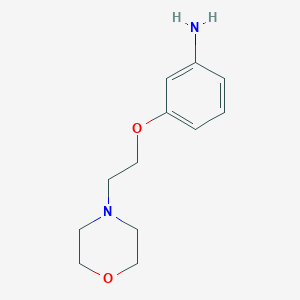![molecular formula C8H12O2 B051304 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 114140-88-4](/img/structure/B51304.png)
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as norcarane-2-carbaldehyde and has a molecular formula of C9H10O2.2.1]heptane-2-carbaldehyde.
Wirkmechanismus
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is its versatility as a building block for the synthesis of various natural products and pharmaceuticals. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in the development of new materials such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has potential applications in various fields of science. Its versatility as a building block for the synthesis of various natural products and pharmaceuticals makes it an important compound for further study. The development of new synthetic methods and the exploration of its potential applications in the development of new materials are important future directions for research on this compound.
Synthesemethoden
The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods, including the oxidation of norcarane-2-carboxylic acid, the reduction of norcarane-2-carbaldehyde oxime, and the oxidation of norcarane-2-carbaldehyde using potassium permanganate. The most commonly used method is the oxidation of norcarane-2-carboxylic acid using a strong oxidizing agent such as chromium trioxide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential applications in the development of new materials such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
114140-88-4 |
|---|---|
Produktname |
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-7-5-1-2-6(3-5)8(7)10/h4-8,10H,1-3H2 |
InChI-Schlüssel |
MIXIRUVVRHLDGJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2O)C=O |
Kanonische SMILES |
C1CC2CC1C(C2O)C=O |
Synonyme |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



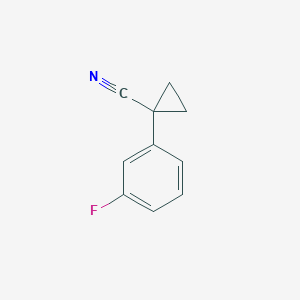

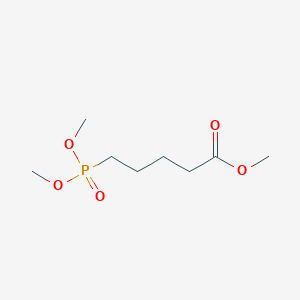
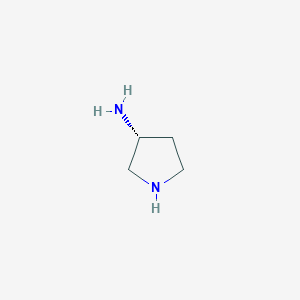
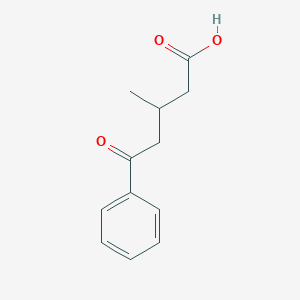
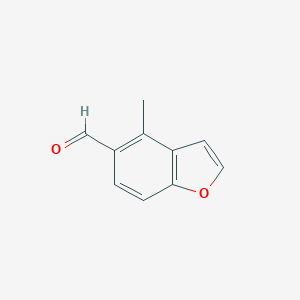
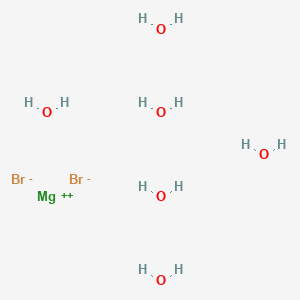
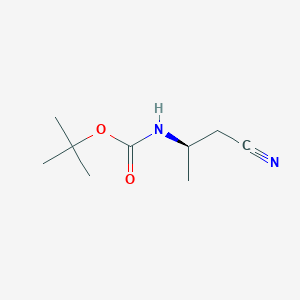
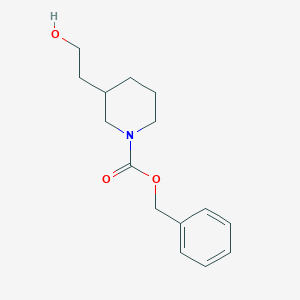
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)

![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
